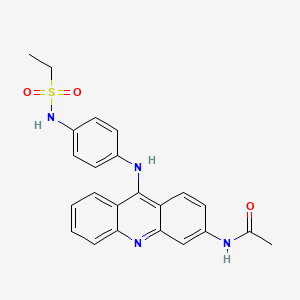
Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethanesulfonanilide group linked to a 9-(3-acetamidoacridinyl)amino moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the acetamido group. The final step involves the coupling of the acridine derivative with ethanesulfonanilide under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonanilide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known for their DNA intercalating abilities.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound targets specific DNA sequences and interacts with various molecular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-: Similar structure with a methoxy group, which may alter its chemical and biological properties.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]ethanesulfonamide: Another derivative with a methoxy group, used in similar applications.
Uniqueness
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
53221-97-9 |
|---|---|
Fórmula molecular |
C23H22N4O3S |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26) |
Clave InChI |
SWPICRJGDWAOAU-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
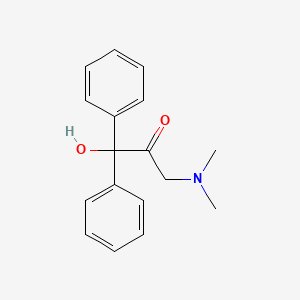
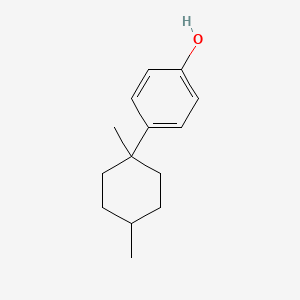
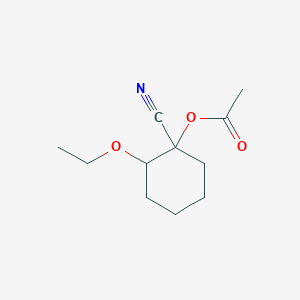
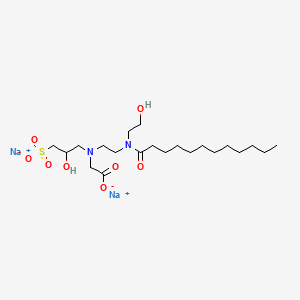
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
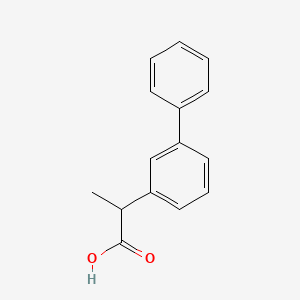
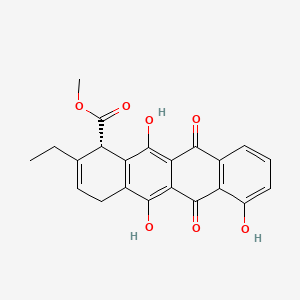
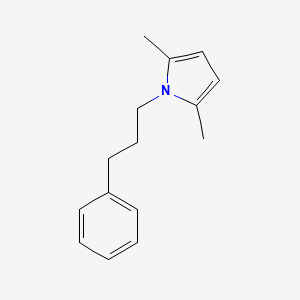
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
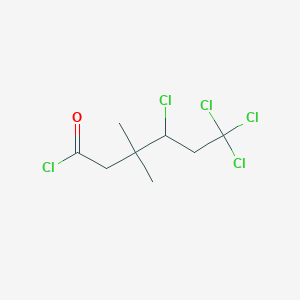

![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
